tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

GABAAR Antagonism Structure-Activity Relationship Spirocyclic Scaffolds

This 4,10-diazaspiro[5.5]undecane scaffold offers distinct nitrogen geometry and pharmacophoric vectors unavailable in 1,9- or 3,9-regioisomers. The Boc-protected N10 and free lactam N4 enable sequential orthogonal functionalization. The 5-oxo moiety provides critical H-bonding, while the spiro core enhances solubility and metabolic stability over monocyclic alternatives. Ideal for CNS programs seeking scaffold-hopping to improve drug-like properties.

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
CAS No. 923009-54-5
Cat. No. B1521075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
CAS923009-54-5
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2=O
InChIInChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-7-14(10-16)6-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
InChIKeyBCWUGEIFXRKYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS 923009-54-5): A Protected Spirocyclic Building Block for Drug Discovery


tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS 923009-54-5) is a protected spirocyclic lactam building block featuring a 4,10-diazaspiro[5.5]undecane core with a Boc-protected nitrogen and a ketone group at position 5. The compound exhibits a predicted density of 1.13 g/cm³ and boiling point of 438°C at 760 mmHg . Commercially available at purities typically exceeding 95% from multiple vendors, it serves as a ready-to-use scaffold for lead generation libraries and medicinal chemistry optimization programs [1].

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: Why Alternative Spirocyclic or Monocyclic Building Blocks Are Not Interchangeable


Procurement decisions involving this specific 4,10-diazaspiro[5.5]undecane scaffold cannot rely on generic substitution with other diazaspiro regioisomers (e.g., 1,9- or 3,9-diazaspiro[5.5]undecanes) or monocyclic piperazine/piperidine derivatives. The 4,10-arrangement of nitrogen atoms defines distinct nitrogen-constrained geometry and unique pharmacophoric vector orientation, which directly impacts receptor recognition profiles as demonstrated in structure-activity relationship studies of diazaspiro[5.5]undecane-based antagonists [1]. Furthermore, the 5-oxo lactam moiety provides a specific hydrogen-bond acceptor/donor profile unavailable in fully reduced spirocyclic amines, while the Boc protecting group at the 10-position confers selective orthogonal deprotection capability that alternative protecting strategies do not replicate [2]. Spirocyclic scaffolds in general demonstrate quantifiably superior physicochemical properties—including higher solubility and decreased lipophilicity—relative to their six-membered monocyclic piperazine, piperidine, or morpholine counterparts [3].

Quantitative Differentiation Evidence for tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate Relative to Comparators


4,10-Diazaspiro[5.5]undecane Scaffold: Regioisomeric Differentiation in GABAAR Antagonist SAR

In the 3,9-diazaspiro[5.5]undecane series, structurally simplified analogs demonstrated distinct GABAAR binding affinity profiles. The m-methylphenyl analog 1e displayed Ki = 180 nM, exhibiting superior selectivity for the extrasynaptic α4βδ subtype relative to α1- and α2-containing subtypes compared to lead compounds 2027 and 018 [1]. While the target compound is a 4,10-regioisomer rather than the 3,9-series, this class-level evidence establishes that nitrogen positioning within the diazaspiro[5.5]undecane framework critically determines receptor subtype selectivity—a differentiation parameter directly relevant to procurement of the 4,10-isomer over 3,9- or 1,9-regioisomers.

GABAAR Antagonism Structure-Activity Relationship Spirocyclic Scaffolds

Spirocyclic vs. Monocyclic Scaffolds: Quantified Physicochemical Advantages in Drug Discovery

Systematic analysis has demonstrated that azaspirocycles consistently exhibit higher solubility, higher basicity, decreased lipophilicity, and improved metabolic stability compared to their six-membered monocyclic counterparts including piperazines, piperidines, morpholines, and thiomorpholines [1]. Specifically, exchanging a morpholine moiety for diverse azaspiro cycles in MCHr1 antagonist programs lowered log D values and improved selectivity between MCHr1 and hERG while enhancing metabolic stability . The spirocyclic scaffold's inherent three-dimensionality increases the fraction of sp³-hybridized carbon atoms (Fsp³), which correlates with improved clinical translation probability .

Physicochemical Properties Drug-like Parameters Metabolic Stability

Orthogonal Boc Protection: Differentiated Synthetic Utility vs. Alternative Protecting Groups

This compound contains a Boc-protected nitrogen at the 10-position alongside an unprotected lactam nitrogen at the 4-position and a ketone at the 5-position, enabling sequential, orthogonal functionalization. Jenkins et al. (2009) demonstrated that Boc-protected diazaspiro scaffolds can be prepared on 5-20 g scale and are designed for conversion to lead generation libraries using either amide formation or reductive amination procedures [1]. The Boc group undergoes quantitative removal under mild acidic conditions (TFA or HCl in dioxane), whereas alternative protecting groups (e.g., Cbz, Fmoc, Alloc) require different cleavage conditions that may be incompatible with the acid-sensitive spirocyclic core or lactam functionality.

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

5-Oxo Lactam Functionality: Distinct Hydrogen-Bonding Profile vs. Reduced Spirocyclic Amines

The 5-oxo group in this compound provides a lactam functionality with both hydrogen-bond acceptor (C=O) and donor (N-H) capabilities, creating a distinct pharmacophoric profile compared to fully reduced 4,10-diazaspiro[5.5]undecane analogs lacking the carbonyl. In structure-activity relationship studies of related diazaspiro[5.5]undecane scaffolds, the carbonyl group has been shown to participate in critical binding interactions. For instance, in the 3,9-diazaspiro[5.5]undecane series, the spirocyclic benzamide moiety was identified as compensating for the conventional acidic moiety in GABAAR ligands [1].

Hydrogen Bonding Pharmacophore Design Lactam Chemistry

Synthetic Scalability and Purity: Validated Building Block Preparation vs. Custom Synthesis

The diazaspiro[5.5]undecane scaffold class has been validated for multi-gram synthesis, with related Boc-protected spirocyclic building blocks prepared on 5-20 g scale using ring-closing metathesis as the key step [1]. Commercial vendors supply this specific compound at ≥95% purity with full analytical characterization. This established supply chain and validated synthetic methodology contrasts with custom-synthesized, non-commercial diazaspiro regioisomers that require de novo route development, extended lead times (typically 4-8 weeks for custom synthesis vs. 1-3 days for catalog shipment), and incur higher cost-of-entry for exploratory SAR studies.

Scale-up Synthesis Building Block Supply Purity Specification

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: Evidence-Backed Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Enhanced 3D Character and Fsp³

Based on class-level evidence demonstrating that spirocyclic scaffolds increase Fsp³ and modulate physicochemical properties such as solubility, log P, and metabolic stability relative to monocyclic alternatives [1], this compound is optimally deployed in lead optimization programs seeking to improve drug-like properties while maintaining or enhancing target engagement. The 4,10-diazaspiro[5.5]undecane core provides a rigid, three-dimensional framework that can replace rotatable bonds and maintain favored functional group orientations.

Orthogonal Library Synthesis via Sequential Boc Deprotection and Amide Formation

The Boc-protected nitrogen at the 10-position and unprotected lactam nitrogen at the 4-position enable sequential, orthogonal functionalization suitable for lead generation library synthesis. As validated by Jenkins et al. (2009), Boc-protected diazaspiro scaffolds are designed for conversion to lead generation libraries using either amide formation or reductive amination procedures [2]. This orthogonal reactivity profile supports diversification at two distinct nitrogen positions without cross-reactivity concerns.

GABAergic or Neurokinin-Targeted Drug Discovery Programs

Given the established utility of diazaspiro[5.5]undecane scaffolds as GABAAR antagonists [3] and neurokinin receptor antagonists [4], this compound serves as a privileged starting point for programs targeting neurological or psychiatric indications. The 5-oxo lactam moiety provides a hydrogen-bonding motif that may participate in critical binding interactions, while the spirocyclic core offers conformational constraint beneficial for receptor subtype selectivity.

Scaffold-Hopping from Monocyclic Piperazine/Piperidine Leads

For programs with established monocyclic piperazine or piperidine leads facing liabilities (e.g., poor solubility, high lipophilicity, metabolic instability, or hERG liability), scaffold-hopping to this diazaspiro[5.5]undecane building block offers a validated strategy for property improvement. Evidence demonstrates that exchanging morpholine/piperazine moieties for azaspiro cycles lowers log D values and improves selectivity between target and hERG [1], making this a rational procurement decision for addressing specific optimization challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.